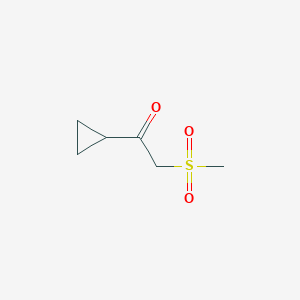![molecular formula C12H16N2O3 B1529484 tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate CAS No. 1803595-42-7](/img/structure/B1529484.png)
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate
Descripción general
Descripción
tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group attached to a furo[3,2-b]pyridine moiety, which is a fused heterocyclic system containing both furan and pyridine rings
Mecanismo De Acción
Target of Action
The primary targets of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds.
Análisis Bioquímico
Biochemical Properties
tert-Butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The compound’s interactions with proteins can lead to changes in their conformation and function, affecting cellular processes .
Cellular Effects
The effects of This compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate signaling pathways by binding to specific receptors or enzymes, leading to altered gene expression and metabolic activity . These changes can result in various cellular responses, including proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its potential therapeutic or toxic effects.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular function . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic activity, affecting the overall cellular metabolism . These interactions are essential for understanding how the compound influences biochemical processes at the cellular level.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues . These interactions can influence the compound’s localization and its overall effects on cellular function.
Subcellular Localization
The subcellular localization of This compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a furan derivative, under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via a nucleophilic substitution reaction using tert-butyl chloride and a base, such as sodium hydride or potassium carbonate.
Carbamate formation: The final step involves the reaction of the furo[3,2-b]pyridine derivative with an isocyanate, such as tert-butyl isocyanate, to form the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound can be explored for use in agrochemicals, such as pesticides or herbicides.
Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs).
Comparación Con Compuestos Similares
- tert-butyl N-{2H,3H-furo[2,3-c]pyridin-3-yl}carbamate
- tert-butyl N-{2H,3H-furo[3,2-c]pyridin-3-yl}carbamate
Comparison:
- Structural Differences: The position of the furan ring relative to the pyridine ring differs among these compounds, leading to variations in their chemical properties and reactivity.
- Unique Features: tert-butyl N-{2H,3H-furo[3,2-b]pyridin-3-yl}carbamate is unique due to its specific ring fusion pattern, which can influence its binding affinity and selectivity in biological systems.
Propiedades
IUPAC Name |
tert-butyl N-(2,3-dihydrofuro[3,2-b]pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-8-7-16-9-5-4-6-13-10(8)9/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMKQDVFOHNLQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



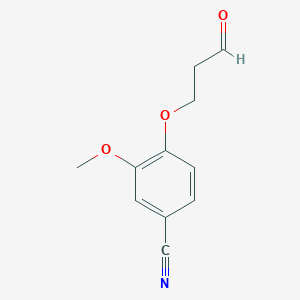
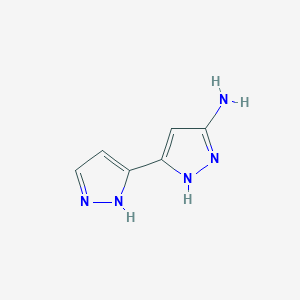
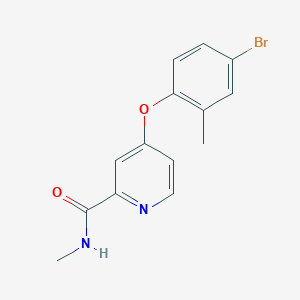
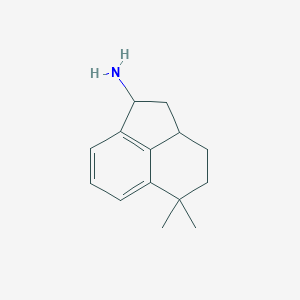
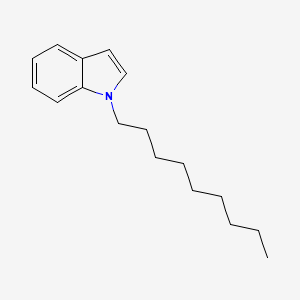
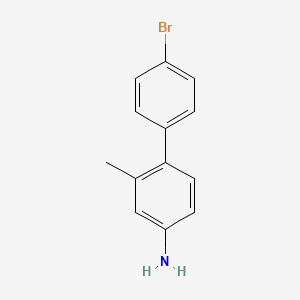
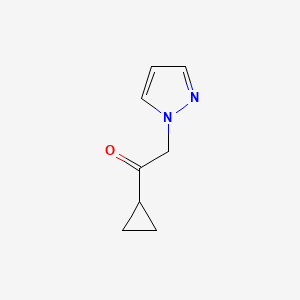

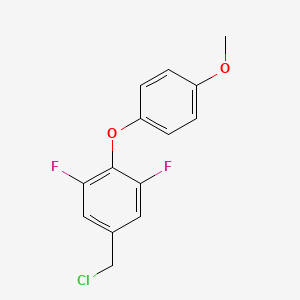
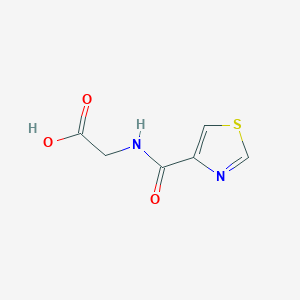
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)
